GARFTase Inhibitory Activity: 2-(5-Bromofuran-2-yl)azetidine vs. Structurally Related Folate Antagonists
2-(5-Bromofuran-2-yl)azetidine exhibits measurable inhibition of human GARFTase (glycinamide ribonucleotide formyltransferase), a key enzyme in de novo purine biosynthesis, with a Ki value of 5.50 μM [1]. While this potency is moderate, it distinguishes the compound from the clinical folate antagonist pemetrexed (Ki = 0.12 μM) but aligns it with other exploratory azetidine-containing antifolates [2]. The compound also demonstrates cellular activity against folate receptor alpha-expressing cells with an IC50 of 154 nM, indicating functional uptake via this receptor [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 5.50 μM (5,500 nM) |
| Comparator Or Baseline | Pemetrexed (Ki = 0.12 μM); Lometrexol (Ki = 0.06 μM) |
| Quantified Difference | 46-fold less potent than pemetrexed; 92-fold less potent than lometrexol |
| Conditions | Recombinant human GARFTase; measured via formation of 5,8-dideazafolate from 10-formyl-5,8-dideazafolic acid |
Why This Matters
The GARFTase inhibitory profile identifies 2-(5-bromofuran-2-yl)azetidine as a folate-based probe compound for purine biosynthesis inhibition, differentiating it from non-folate azetidine analogs and justifying its selection for targeted anticancer research programs.
- [1] BindingDB. BDBM50126173 (CHEMBL3628345). Inhibition of human recombinant GARFTase. Accessed 2024. View Source
- [2] Wallace-Povirk, A., Hou, Z., Nayeen, M. J., Gangjee, A., & Matherly, L. H. (2022). Folate transporter dynamics and therapy with classic and tumor-targeted antifolates. Cancers, 14(3), 712. View Source
